1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one
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Overview
Description
1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H17NO3 It is characterized by the presence of a piperidine ring substituted with two methoxy groups and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with dimethoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one: Shares a similar structure but differs in the position of the methoxy groups.
1-(2,6-Dimethylpyridin-4-yl)ethan-1-one: Contains a pyridine ring instead of a piperidine ring.
Uniqueness: 1-(2,6-Dimethoxypiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63853-83-8 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2,6-dimethoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h8-9H,4-6H2,1-3H3 |
InChI Key |
IJEHMUDMMZMUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CCCC1OC)OC |
Origin of Product |
United States |
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